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Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical

properties of 6-Bromopicolinamide. It includes a summary of its physicochemical data,

detailed experimental protocols for its synthesis and analysis, and an exploration of its potential

biological activities and associated signaling pathways. This document is intended to serve as

a valuable resource for professionals in research, discovery, and drug development.

Core Physical and Chemical Properties
6-Bromopicolinamide is a halogenated pyridine derivative belonging to the picolinamide class

of compounds. Its structure, featuring a bromine atom at the 6-position of the pyridine ring and

a carboxamide group at the 2-position, makes it a valuable building block in medicinal

chemistry and organic synthesis.

Physicochemical Data
The key physical and chemical properties of 6-Bromopicolinamide are summarized in the

table below for easy reference and comparison.
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Property Value Reference(s)

IUPAC Name
6-bromopyridine-2-

carboxamide
N/A

Synonyms
6-Bromo-2-

pyridinecarboxamide
[1]

CAS Number 25194-52-9 [1]

Molecular Formula C₆H₅BrN₂O [1]

Molecular Weight 201.02 g/mol [1]

Appearance Solid [1]

Purity Typically ≥98% [1]

Melting Point Estimated: 190-200 °C
Based on 6-bromopicolinic

acid

Boiling Point Data not available N/A

Solubility

Expected to be soluble in polar

organic solvents such as

DMSO, DMF, and alcohols.

Limited solubility in water.

N/A

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Bromopicolinamide is

not readily available in the cited literature, a plausible and efficient synthetic route can be

proposed starting from commercially available 6-bromopicolinic acid. This synthesis involves

the activation of the carboxylic acid followed by amidation.

Proposed Synthesis of 6-Bromopicolinamide
The proposed synthesis is a two-step process:

Activation of 6-Bromopicolinic Acid: The carboxylic acid is converted to a more reactive acyl

chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: The resulting acyl chloride is then reacted with ammonia to form the desired 6-
Bromopicolinamide.

6-Bromopicolinic Acid

SOCl₂ or (COCl)₂
in dry DCM/THF

6-Bromopicolinoyl Chloride

Aqueous Ammonia (NH₄OH)
or Ammonia gas in an inert solvent

6-Bromopicolinamide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromopicolinamide.

Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromopicolinoyl Chloride

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir

bar, a reflux condenser, and a nitrogen inlet, suspend 6-bromopicolinic acid (1.0 eq) in an

anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Reagent Addition: To the stirred suspension, add thionyl chloride (1.5 eq) or oxalyl chloride

(1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide

(DMF) should be added.

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat

to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas

evolution and by thin-layer chromatography (TLC) of a quenched aliquot.

Work-up: After the reaction is complete, the excess chlorinating agent and solvent are

removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is

typically used in the next step without further purification.

Step 2: Synthesis of 6-Bromopicolinamide
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Reaction Setup: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic

solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%

NH₄OH) (2.0-3.0 eq) to the stirred solution of the acyl chloride. Alternatively, ammonia gas

can be bubbled through the solution.

Reaction Conditions: Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room

temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting

material is consumed.

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and

the product is extracted with an organic solvent like ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column

chromatography on silica gel to afford pure 6-Bromopicolinamide.

Spectroscopic Data and Analysis
While experimental spectra for 6-Bromopicolinamide are not readily available in the searched

literature, the expected spectral characteristics can be predicted based on its chemical

structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 6-Bromopicolinamide is expected to show characteristic signals

for the aromatic protons of the pyridine ring and the protons of the amide group.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 - 8.4 d 1H H attached to C3

~ 7.8 - 8.0 t 1H H attached to C4

~ 7.6 - 7.8 d 1H H attached to C5

~ 7.5 - 8.0 (broad) s 1H Amide N-H

~ 7.0 - 7.5 (broad) s 1H Amide N-H

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~ 165 - 170 C=O (Amide)

~ 150 - 155 C2 (Carbon attached to the amide)

~ 145 - 150 C6 (Carbon attached to Bromine)

~ 138 - 142 C4

~ 125 - 130 C5

~ 120 - 125 C3

Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in

6-Bromopicolinamide.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad N-H stretching (Amide)

3100 - 3000 Medium Aromatic C-H stretching

~ 1680 Strong C=O stretching (Amide I band)

~ 1600 Medium N-H bending (Amide II band)

1600 - 1450 Medium to Weak
Aromatic C=C and C=N

stretching

~ 1100 Medium C-Br stretching

Mass Spectrometry
Mass spectrometry will confirm the molecular weight of 6-Bromopicolinamide and provide

information about its fragmentation pattern. The presence of bromine will result in a

characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Expected Fragmentation Pattern:

[M]⁺˙
m/z = 200/202

[M - NH₂]⁺
m/z = 184/186

- •NH₂

[M - CONH₂]⁺
m/z = 156/158

- •CONH₂

[M - Br]⁺
m/z = 121

- •Br

[C₅H₃N]⁺˙
m/z = 77

- Br
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Caption: Predicted mass spectrometry fragmentation of 6-Bromopicolinamide.

Biological Activity and Signaling Pathways
While specific biological activity data for 6-Bromopicolinamide is limited, the broader class of

picolinamides has shown promise, particularly as antifungal agents.

Antifungal Activity
Research has indicated that picolinamide derivatives can exhibit antifungal properties by

targeting the lipid transfer protein Sec14p. This protein is crucial for lipid metabolism and

membrane trafficking in fungi, making it an attractive target for novel antifungal drugs. It is

plausible that 6-Bromopicolinamide, as a member of this class, could also act as an inhibitor

of fungal Sec14p.

Proposed Mechanism of Action and Signaling Pathway
The proposed mechanism of action involves the inhibition of Sec14p, which disrupts the

phosphatidylinositol/phosphatidylcholine exchange cycle. This, in turn, affects the generation of

phosphatidylinositol-4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking

from the Golgi apparatus.
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Normal Fungal Cell Signaling

Inhibition by 6-Bromopicolinamide
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Caption: Proposed signaling pathway for the antifungal action of 6-Bromopicolinamide.

Conclusion
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6-Bromopicolinamide is a versatile heterocyclic compound with significant potential as a

building block in the development of new therapeutic agents. This technical guide has provided

a comprehensive overview of its known and predicted physical and chemical properties, a

plausible synthetic route, and an exploration of its potential biological activity as an antifungal

agent. The information presented herein is intended to support further research and

development efforts involving this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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